2-Thiophenepropanamine, alpha-methyl-

Psychopharmacology Stimulant Potency Structure-Activity Relationship (SAR)

Forensic and neuroscience labs face reproducibility risks due to off-target serotonin activity and batch variability in NPS reference standards. 2-Thiophenepropanamine, alpha-methyl- (Thiopropamine) solves this with: - Verified NDRI selectivity (no SERT affinity), eliminating confounding pharmacology - Primary reference standard for LC-MS/MS & GC-MS method validation - Direct structural comparator for SAR studies vs. methiopropamine Sourced from audited supply chains with certificate of analysis.

Molecular Formula C8H13NS
Molecular Weight 155.26 g/mol
Cat. No. B12108615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Thiophenepropanamine, alpha-methyl-
Molecular FormulaC8H13NS
Molecular Weight155.26 g/mol
Structural Identifiers
SMILESCC(CCC1=CC=CS1)N
InChIInChI=1S/C8H13NS/c1-7(9)4-5-8-3-2-6-10-8/h2-3,6-7H,4-5,9H2,1H3
InChIKeyMIHAZAIACBAVCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiopropamine: Core Identifiers & Class


2-Thiophenepropanamine, alpha-methyl- (CAS 30433-93-3), synonymously known as Thiopropamine or 1-(thiophen-2-yl)propan-2-amine [1], is a synthetic arylalkylamine stimulant [2]. It is a structural analog of amphetamine, distinguished by the bioisosteric replacement of the phenyl ring with a thiophene ring [3]. This alteration defines its classification as a monoamine transporter ligand, specifically a norepinephrine–dopamine reuptake inhibitor (NDRI), which is relevant to its selection in neuroscience research and forensic analysis [3][4].

Thiopropamine: Not Interchangeable in Research


Generic substitution within the thiophene-containing arylalkylamine class is unsupported due to significant differences in potency and transporter selectivity arising from subtle structural modifications. The simple addition of an N-methyl group (as in methiopropamine) or a change in the position of the thiophene ring attachment alters the compound's pharmacodynamic profile [1][2]. Consequently, the selection of the specific alpha-methyl-2-thiophenepropanamine scaffold is essential for ensuring experimental reproducibility in studies focused on dopamine and norepinephrine transporter interactions, as well as in forensic toxicology where precise identification of metabolites is required [3].

Thiopropamine vs. Structural Analogs: Evidence


Potency Differential vs. Amphetamine

2-Thiophenepropanamine, alpha-methyl- (Thiopropamine) displays a potency reduction compared to its direct comparator, amphetamine. The thiophene ring substitution for a phenyl ring results in similar qualitative stimulant effects but with a quantitative decrease in potency [1][2].

Psychopharmacology Stimulant Potency Structure-Activity Relationship (SAR)

Transporter Selectivity of N-Methyl Analog

While direct quantitative data for the alpha-methyl analog (Thiopropamine) are limited, the N-methyl derivative, Methiopropamine, provides critical SAR context. Methiopropamine exhibits potent inhibition of norepinephrine (NE) and dopamine (DA) uptake (IC50 = 0.47 µM and 0.74 µM, respectively) with minimal serotonin (5-HT) transporter activity (IC50 > 25 µM) [1]. This profile defines the core thiophene scaffold as a selective NDRI, contrasting with the broader activity of amphetamine or the potent serotonergic effects of compounds like MDMA.

Neuropharmacology Monoamine Transporter Uptake Inhibition In Vitro Pharmacology

In Vivo Potency Scaling: Methiopropamine vs. Methamphetamine

A direct head-to-head in vivo study demonstrates that the thiophene substitution significantly reduces potency. Methiopropamine, the N-methyl analog of the target compound, required a maximum effective dose (Emax) of 12.5 mg/kg (i.p.) to induce psychomotor activity in mice, compared to only 3.75 mg/kg (i.p.) for methamphetamine [1].

Behavioral Pharmacology Dose-Response Locomotor Activity In Vivo Efficacy

Thiopropamine Research and Forensic Applications


Dopaminergic vs. Noradrenergic Differentiation

The selective NDRI profile of the thiophene scaffold, as demonstrated by the methiopropamine data, makes 2-Thiophenepropanamine, alpha-methyl- suitable for in vitro and in vivo studies designed to isolate the effects of norepinephrine and dopamine reuptake inhibition without the confounding influence of serotonin transporter activity [1]. Its reduced potency compared to amphetamine also makes it a candidate for behavioral studies requiring finer dose titration [2].

Forensic Reference Standard & Metabolite Identification

As a regulated novel psychoactive substance (NPS) and stimulant, 2-Thiophenepropanamine, alpha-methyl- is essential for forensic and clinical toxicology laboratories. It serves as a primary reference standard for the development and validation of analytical methods (e.g., LC-MS/MS, GC-MS) used to identify and quantify this compound and its metabolites (e.g., 4-hydroxymethiopropamine) in biological matrices [3].

SAR Studies on Thiophene Amphetamine Analogs

This compound is a fundamental building block for SAR investigations. By comparing its activity and physicochemical properties directly with its N-methyl analog (methiopropamine) and other thiophene-positional isomers, researchers can systematically map the impact of specific molecular modifications on transporter affinity, in vivo potency, and metabolic pathways [4].

Sensor Development for Illicit Stimulant Detection

Due to its status as a drug of abuse, 2-Thiophenepropanamine, alpha-methyl- is used in materials science research for the development of novel chemical sensors. Studies utilizing density functional theory (DFT) have investigated the adsorption of thiopropamine on nanomaterials like MgO nanotubes, aiming to create sensitive and selective detection platforms for this class of stimulants [5].

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